2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine
Overview
Description
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine is a complex organophosphorus compound known for its unique structural and chemical properties. This compound is characterized by the presence of a phosphorus atom bonded to a nitrogen-containing heterocycle, which is further substituted with bulky 2,6-diisopropylphenyl groups. These structural features impart significant steric hindrance and electronic effects, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine typically involves the reaction of 2,6-diisopropylaniline with phosphorus trichloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate phosphoramide, which undergoes cyclization to form the desired diazaphospholidine ring. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new phosphorus-nitrogen or phosphorus-oxygen bonds.
Oxidation Reactions: The phosphorus center can be oxidized to form phosphine oxides or phosphonates, depending on the oxidizing agent used.
Coordination Reactions: The compound can act as a ligand, coordinating to transition metals and forming metal-phosphorus complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions with the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.
Coordination Reactions: Transition metal salts or complexes are used, often in the presence of a suitable solvent and under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include phosphoramidates, phosphorothioates, and phosphorites.
Oxidation Reactions: Products include phosphine oxides and phosphonates.
Coordination Reactions:
Scientific Research Applications
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine has found applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-nitrogen bonds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials, including polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine involves its ability to form stable phosphorus-nitrogen bonds and coordinate to metal centers. The bulky 2,6-diisopropylphenyl groups provide steric protection, enhancing the stability of the compound and its derivatives. The compound can interact with various molecular targets, including enzymes and receptors, through its phosphorus center, leading to potential biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride
Uniqueness
Compared to similar compounds, 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine is unique due to the presence of the phosphorus atom within the diazaphospholidine ring. This structural feature imparts distinct electronic and steric properties, making it a versatile reagent in various chemical transformations. Additionally, its ability to form stable metal complexes and its potential biological activities further distinguish it from other similar compounds.
Properties
IUPAC Name |
2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,3,2-diazaphospholidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38ClN2P/c1-17(2)21-11-9-12-22(18(3)4)25(21)28-15-16-29(30(28)27)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20H,15-16H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXQIZBBMCFUBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(P2Cl)C3=C(C=CC=C3C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38ClN2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479503 | |
Record name | 2-Chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,3,2-diazaphospholidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314730-65-9 | |
Record name | 2-Chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,3,2-diazaphospholidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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